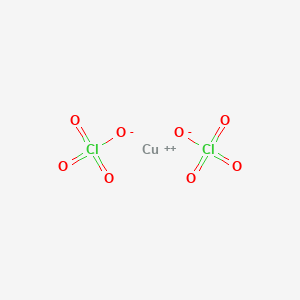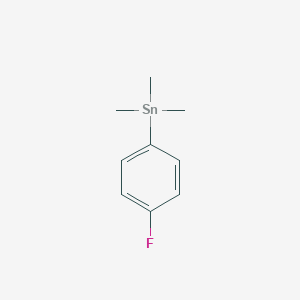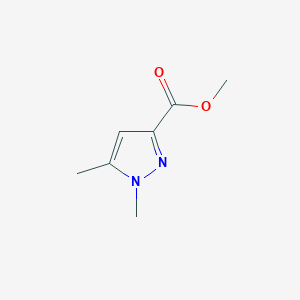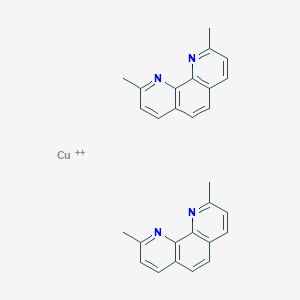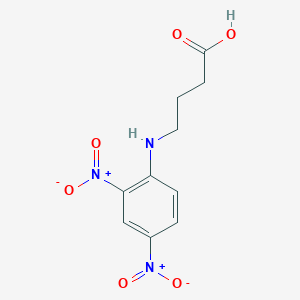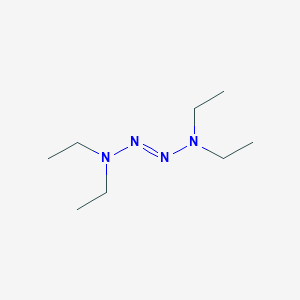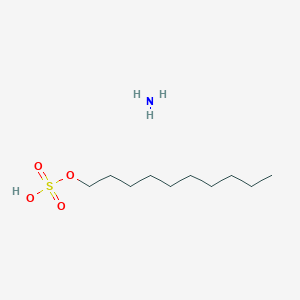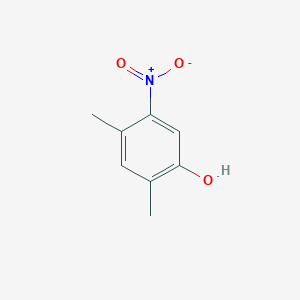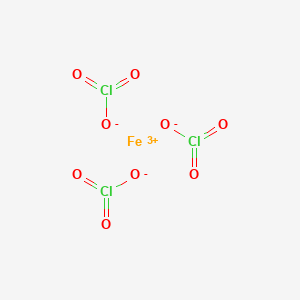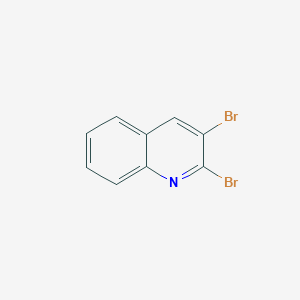
2,3-Dibromoquinoline
Overview
Description
2,3-Dibromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Br2N. It is a derivative of quinoline, where two bromine atoms are substituted at the 2nd and 3rd positions of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of 2,3-Dibromoquinoline are cancer cells, specifically rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines . These cells play a crucial role in the proliferation and spread of cancer in the body.
Mode of Action
This compound interacts with its targets by inhibiting their proliferation. It has been shown to possess in vitro antiproliferative activity against C6, HeLa, and HT29 cell lines . Moreover, it causes DNA fragmentation in these cells, which is a hallmark of apoptosis or programmed cell death .
Pharmacokinetics
The ADME properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . Its log Kp (skin permeation) is -5.27 cm/s, and it has a lipophilicity log Po/w (iLOGP) of 2.51 . These properties suggest that this compound has good bioavailability.
Action Environment
It is known that various factors such as ph, temperature, and the presence of other chemicals can affect the properties and accumulation of similar compounds in the environment
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can exhibit diverse pharmacological properties such as antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, antiprotozoal, anticholinesterase, and antiviral activities . Therefore, it is plausible that 2,3-Dibromoquinoline may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Some quinoline derivatives have been shown to possess antiproliferative activity against certain cell lines . Therefore, it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that some quinoline derivatives can stimulate apoptosis or inhibit enzymes such as Topoisomerase I . Therefore, this compound might exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that quinoline and its derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that many compounds can be transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
The localization of a compound within a cell can significantly impact its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoquinoline typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted quinolines with various functional groups.
- Oxidized quinoline derivatives.
- Reduced quinoline derivatives.
Scientific Research Applications
2,3-Dibromoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Comparison with Similar Compounds
2-Bromoquinoline: A mono-brominated derivative of quinoline.
3-Bromoquinoline: Another mono-brominated derivative with bromine at the 3rd position.
2,4-Dibromoquinoline: A dibrominated derivative with bromine atoms at the 2nd and 4th positions.
Comparison: 2,3-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to its mono-brominated counterparts, it exhibits different substitution patterns and reactivity profiles. The presence of two bromine atoms also enhances its potential for halogen bonding, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPZTJLHQKCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13721-00-1 | |
| Record name | 2,3-dibromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


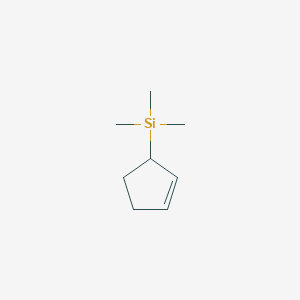
![3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione](/img/structure/B82782.png)
